molecular formula C15H14Cl2O4 B106421 3,3'-Methylenebis[5-chlorosaligenin CAS No. 40542-32-3

3,3'-Methylenebis[5-chlorosaligenin

Cat. No.: B106421
CAS No.: 40542-32-3
M. Wt: 329.2 g/mol
InChI Key: DLFXILXMXGKZRE-UHFFFAOYSA-N
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Description

3,3'-Methylenebis[5-chlorosaligenin is a synthetic organic compound It is characterized by the presence of multiple hydroxyl groups and chlorine atoms attached to a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3'-Methylenebis[5-chlorosaligenin typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a chlorinated phenol derivative.

    Chlorination: Chlorine atoms are introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

    Coupling Reaction: The final step involves coupling the chlorinated phenol with another hydroxymethylated phenol derivative under controlled conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.

    Continuous Flow Systems: Employing continuous flow systems for large-scale production to ensure consistency and efficiency.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,3'-Methylenebis[5-chlorosaligenin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorine or hydroxyl sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Dechlorinated phenols or fully reduced hydrocarbons.

    Substitution Products: Amino or thiol-substituted phenols.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its phenolic structure.

    Antimicrobial Activity: Exhibits antimicrobial properties against certain bacteria and fungi.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry

    Material Science: Used in the development of advanced materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of 3,3'-Methylenebis[5-chlorosaligenin involves:

    Molecular Targets: Interacts with enzymes and proteins, potentially inhibiting their activity.

    Pathways: May interfere with cellular pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-hydroxyphenol: Lacks the additional hydroxymethyl groups.

    2,4-Dichlorophenol: Contains two chlorine atoms but lacks hydroxymethyl groups.

    Bisphenol A: Similar phenolic structure but different substituents.

Uniqueness

3,3'-Methylenebis[5-chlorosaligenin is unique due to the presence of multiple hydroxymethyl groups and chlorine atoms, which confer distinct chemical and biological properties

Properties

CAS No.

40542-32-3

Molecular Formula

C15H14Cl2O4

Molecular Weight

329.2 g/mol

IUPAC Name

4-chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol

InChI

InChI=1S/C15H14Cl2O4/c16-12-2-8(14(20)10(4-12)6-18)1-9-3-13(17)5-11(7-19)15(9)21/h2-5,18-21H,1,6-7H2

InChI Key

DLFXILXMXGKZRE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)CO)O)O)CO)Cl

Canonical SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)CO)O)O)CO)Cl

Synonyms

3,3’-Methylenebis[5-chloro-2-hydroxybenzyl Alochol;  3,3’-Methylenebis[5-chloro-2-hydroxybenzenemethanol; 

Origin of Product

United States

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